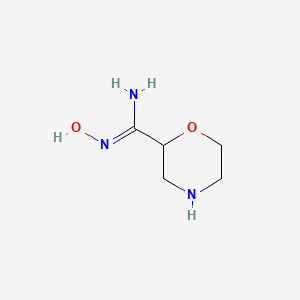
N'-hydroxymorpholine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxymorpholine-2-carboximidamide is a chemical compound with the molecular formula C5H11N3O2 and a molecular weight of 145.16 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxymorpholine-2-carboximidamide typically involves the reaction of morpholine derivatives with hydroxylamine and carboximidamide precursors. One common method is the deoxygenative hydroboration of carboxamides, which is a versatile and selective synthetic approach to amines . This method involves the reduction of amides using hydroboration, which offers advantages in terms of reaction conditions and selectivity compared to traditional hydrogenation and hydrosilylation approaches.
Industrial Production Methods
While specific industrial production methods for N’-hydroxymorpholine-2-carboximidamide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxymorpholine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroboration agents for reduction, oxidizing agents such as hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield primary or secondary amines, while oxidation reactions may produce oxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
N’-hydroxymorpholine-2-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of N’-hydroxymorpholine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-hydroxymorpholine-2-carboximidamide include:
Uniqueness
N’-hydroxymorpholine-2-carboximidamide is unique due to its specific chemical structure and properties, which confer distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and versatility in various applications.
Propiedades
Fórmula molecular |
C5H11N3O2 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
N'-hydroxymorpholine-2-carboximidamide |
InChI |
InChI=1S/C5H11N3O2/c6-5(8-9)4-3-7-1-2-10-4/h4,7,9H,1-3H2,(H2,6,8) |
Clave InChI |
WWDPRJSSMQABRC-UHFFFAOYSA-N |
SMILES isomérico |
C1COC(CN1)/C(=N/O)/N |
SMILES canónico |
C1COC(CN1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



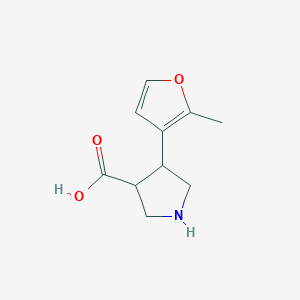
![4-Isobutyl-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13306128.png)
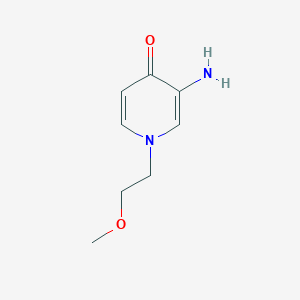
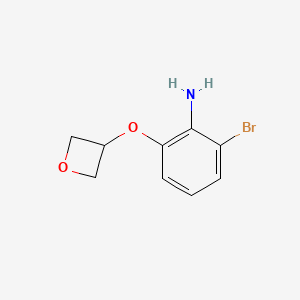
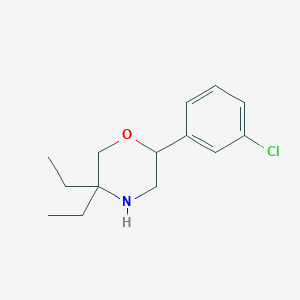
![5-[(Pent-3-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13306163.png)
![[3-(Benzyloxy)phenyl]methanethiol](/img/structure/B13306164.png)
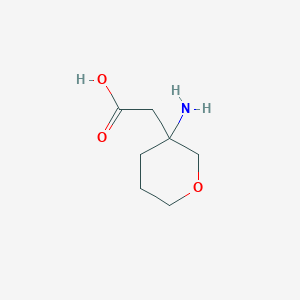
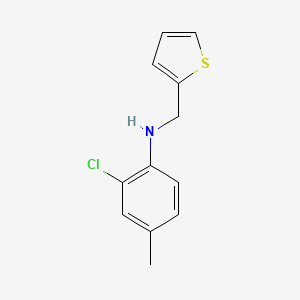
![5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13306181.png)
![6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13306186.png)
![3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B13306192.png)
![2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B13306199.png)
